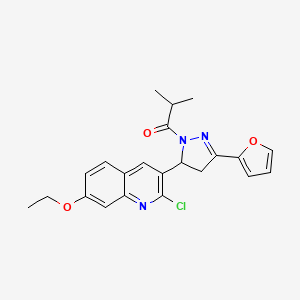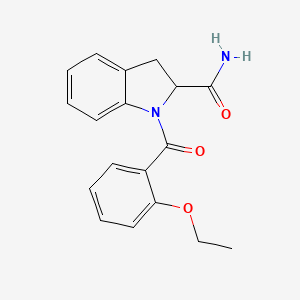![molecular formula C18H17N3O7S B2446663 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 905688-58-6](/img/structure/B2446663.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic molecule. It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives was described . The synthesis involved a mixture of benzil, ammonium acetate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, and furan-2-carbaldehyde in absolute ethanol in the presence of C4H10BF3O as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole with various reagents was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide was reported, and the overall geometry of the molecule was found to be largely planar .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound is used in the Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation . This process employs a chiral spirodiphosphine monoxide ligand with 1,1′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols .
Organic Synthesis
The compound is a versatile material used in organic synthesis . Its unique structure enables various applications in this field.
Material Science
In addition to organic synthesis, the compound is also used in material science . Its unique structure and properties make it a valuable material in this field.
Drug Development
The compound has potential applications in drug development . Its unique structure and properties could be leveraged to develop new drugs.
Inhibition Studies
The compound has been used in inhibition studies . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Biological Activity
The compound has been used in studies of biological activity . The test plates were incubated for 48 h in BOD at 37°C for the development of inhibitory zones .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKVROLJMBRYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

![CN(Ccoccoccn=[N+]=[N-])C(=O)OC(C)(C)C](/img/structure/B2446584.png)






![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)
![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)


